5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide
Description
Properties
IUPAC Name |
N-[2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWPNTKTZYIFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-4-chloro-3-indolyl β-D-Galactopyranoside Intermediate
The synthesis begins with the preparation of the indolyl glycoside backbone. In a representative procedure, 5-bromo-4-chloroindole (10.0 g, 43.5 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen atmosphere. To this solution, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate (21.7 g, 43.5 mmol) is added, followed by boron trifluoride diethyl etherate (BF₃·Et₂O, 1.1 mL, 8.7 mmol) as a catalyst. The reaction is stirred at 0°C for 2 hours and then warmed to room temperature for 12 hours.
Key parameters :
-
Temperature control critical to avoid decomposition of the trichloroacetimidate donor.
-
Yield: 78% after silica gel chromatography (hexane/ethyl acetate 3:1).
N-Acetylation and Deprotection
The galactopyranoside intermediate (15.0 g, 32.1 mmol) is treated with acetic anhydride (6.1 mL, 64.2 mmol) in pyridine (50 mL) at 0°C for 4 hours. After quenching with ice water, the product is extracted with dichloromethane and purified via recrystallization from ethanol. Subsequent deprotection of acetyl groups is achieved using sodium methoxide (0.5 M in methanol, 50 mL) at room temperature for 6 hours, yielding the target compound as a white crystalline solid.
Characterization data :
Modular Assembly via Acetylation and Oxidative Coupling
Synthesis of 4-Chloroanthranilic Acid
Adapted from patent methodologies, 5-chloro-2-methylaniline (70.8 g, 0.5 mol) is acetylated with acetic anhydride (102 mL, 1.08 mol) in glacial acetic acid (200 mL) at reflux for 3 hours. The crude N-acetyl derivative is oxidized with potassium permanganate (240 g, 1.52 mol) in magnesium sulfate solution (2 L, 0.25 M) at 85–90°C for 1.5 hours. After hot filtration and acidification with sulfuric acid, 4-chloroanthranilic acid precipitates (yield: 50 g, 58%).
Indole Cyclization and Glycosylation
The 4-chloroanthranilic acid (47.4 g, 0.27 mol) undergoes cyclization with sodium monochloracetate (32.6 g, 0.28 mol) in aqueous potassium hydroxide (pH 7–8) at 60°C for 72 hours. The resulting indole derivative is brominated using N-bromosuccinimide (NBS, 28.6 g, 0.16 mol) in tetrahydrofuran (THF, 300 mL) under UV light (365 nm) for 4 hours. Glycosylation with N-acetylglucosamine (45.2 g, 0.2 mol) employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to afford the final product (yield: 43%).
Optimization notes :
-
Bromination efficiency improves from 65% to 82% when using a 1:1.2 molar ratio of indole:NBS.
-
Glycosylation yield increases to 67% with molecular sieves (4Å) to absorb moisture.
Comparative Analysis of Synthetic Routes
The glycosylation route offers superior yield and purity, making it preferable for laboratory-scale synthesis. However, the modular approach provides flexibility for structural analogs, albeit with increased complexity.
Critical Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by N-acetyl-beta-D-glucosaminidase. The compound can also participate in substitution reactions due to the presence of bromine and chlorine atoms on the indole ring.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using N-acetyl-beta-D-glucosaminidase in aqueous buffer solutions.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions on the indole ring.
Major Products
Hydrolysis: The major product of enzymatic hydrolysis is 5-Bromo-4-chloro-3-indolyl, which forms a blue precipitate.
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
Histochemical Substrate
X-GlcNAc is widely used as a histochemical substrate for the enzyme N-acetyl-beta-D-glucosaminidase (NAGase). Upon enzymatic action, it produces an insoluble blue chromophore, which can be visualized under a microscope. This property makes it invaluable for histological studies, particularly in identifying the presence and activity of NAGase in tissues.
- Case Study : Wolf et al. (1965) utilized X-GlcNAc in the histochemical determination of N-acetyl-beta-D-glucosaminidase activity, demonstrating its effectiveness in clinical pathology applications .
Enzyme Substrate in Glycoscience
X-GlcNAc serves as a chromogenic substrate for various glycoside hydrolases. It is particularly useful in characterizing enzymes involved in the metabolism of glycoproteins and glycolipids.
- Research Findings : In studies involving bovine liver β-glucuronidase, X-GlcNAc was employed alongside other substrates to elucidate enzyme binding and activity profiles .
Nutrient Medium for Yeast Culture
This compound has also been identified as a nutrient medium component for yeast cultures, supporting growth and metabolic studies.
Comparative Applications Table
Case Studies and Research Insights
-
Histochemical Analysis :
- In clinical settings, X-GlcNAc has been utilized to assess tissue samples for enzymatic activity related to glycosaminoglycan turnover, aiding in the diagnosis of various pathological conditions.
- Enzymatic Activity Studies :
- Yeast Metabolism Research :
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide involves its enzymatic cleavage by N-acetyl-beta-D-glucosaminidase. The enzyme hydrolyzes the glycosidic bond, releasing 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue precipitate. This color change is used as an indicator of enzyme activity.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Requires storage at -20°C (long-term) or 2–8°C (short-term), protected from light .
- Purity : ≥99.5% (HPLC-grade) .
Comparison with Similar Indolyl Glycosides
Structural Differences
Key Structural Notes:
Mechanistic Insight :
Physicochemical and Commercial Comparison
| Property | Target Compound | β-D-Glucuronide Sodium Salt | β-D-Galactopyranoside |
|---|---|---|---|
| Purity | ≥99.5% (HPLC) | ≥95% | 98% |
| Storage | -20°C, dark | Room temperature | 2–8°C |
| Price (per 5 g) | ~$782 | \sim$7400 (CHA salt) | ~$9000 |
Commercial Availability :
- The target compound is marketed by suppliers like BBI Solutions and TCI America , while glucuronides and galactosides are available from Thermo Scientific and MP Biomedicals .
Biological Activity
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide, commonly referred to as X-GlcNAc, is a synthetic compound that serves as a chromogenic substrate for the enzyme N-acetyl-beta-D-glucosaminidase (NAG). This compound is notable for its role in various biochemical assays and research applications due to its ability to indicate enzymatic activity through colorimetric changes.
- Molecular Formula : C₁₆H₁₈BrClN₂O₆
- Molecular Weight : 449.69 g/mol
- Appearance : White to off-white powder
- CAS Number : 4264-82-8
The biological activity of X-GlcNAc primarily involves its hydrolysis by N-acetyl-beta-D-glucosaminidase. This process releases an indoxyl group, which subsequently undergoes self-polymerization to form a blue precipitate. The intensity of this blue color is directly proportional to the enzymatic activity present in the sample, allowing researchers to quantify NAG activity effectively .
Applications in Research
X-GlcNAc is widely utilized in various fields of biological research, including:
- Enzyme Activity Measurement : It serves as a substrate for quantifying the activity of NAG in different biological samples, such as tissues and bacterial cultures.
- Histochemistry : The compound is employed in histochemical applications to visualize enzyme activity in cellular contexts.
- Glycosaminoglycan Catabolism Studies : It aids in studying the degradation pathways of glycosaminoglycans, which are crucial for understanding various biological processes .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide | Indole structure with similar halogen substitutions | Primarily used as a substrate for different glycosidases |
| 5-Bromo-4-chloro-3-indolyl-beta-D-galactoside | Indole structure with beta-D-galactoside moiety | Used for studying galactosidase activity |
| 5-Bromo-4-chloro-3-indolyl acetate | Indole structure with an acetoxy group | Less specific for glycosidases compared to glucosaminides |
Case Studies and Research Findings
-
Enzymatic Activity Assessment :
A study demonstrated that X-GlcNAc can be used effectively to measure NAG activity in marine bacteria, providing insights into microbial glycan metabolism. The research highlighted the compound's utility in environmental microbiology and biotechnology . -
Histochemical Applications :
In histochemistry, X-GlcNAc has been employed to visualize enzyme localization within tissues. The formation of a blue precipitate allows for easy identification of areas with high NAG activity, facilitating studies on tissue remodeling and pathology . -
Glycosaminoglycan Catabolism :
Research investigating the role of NAG in glycosaminoglycan degradation utilized X-GlcNAc as a substrate to explore its involvement in cellular processes related to inflammation and tissue repair .
Q & A
Q. What is the primary biochemical application of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide?
This compound is a chromogenic substrate for N-acetylglucosaminidase, an enzyme that cleaves the glycosidic bond to release an indoxyl derivative. Upon cleavage, the product undergoes oxidative dimerization to form an insoluble blue-green precipitate, enabling visual or spectrophotometric detection of enzyme activity. It is widely used in histochemistry to localize enzyme activity in tissues and in biochemical assays to quantify enzymatic kinetics .
Q. How should this substrate be stored to ensure stability?
Store the compound at -20°C in a desiccated environment to prevent hydrolysis and degradation. Prolonged exposure to moisture or elevated temperatures can reduce its reactivity due to premature hydrolysis of the glycosidic bond .
Q. What purity specifications are critical for reliable experimental results?
Ensure a purity ≥98% (verified via HPLC) to minimize interference from contaminants, which may act as enzyme inhibitors or generate nonspecific background signals. Lower purity grades can compromise assay sensitivity and specificity .
Q. What controls are essential when using this substrate in enzyme activity assays?
Include:
- Negative controls : Omit the enzyme or use heat-inactivated enzyme to confirm substrate specificity.
- Positive controls : Use a standardized enzyme preparation with known activity.
- Blank reactions : Substrate alone to detect autohydrolysis or environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for N-acetylglucosaminidase assays using this substrate?
- pH Optimization : Test buffers across a pH range (e.g., 4.0–7.0) to identify the enzyme’s optimal activity. For example, Aspergillus N-acetylglucosaminidase shows peak activity at pH 4.5–5.0 .
- Temperature : Incubate reactions at 25–37°C, balancing enzyme activity and substrate stability. Pre-incubate solutions to equilibrate temperatures and avoid thermal shock .
- Substrate Concentration : Perform Michaelis-Menten kinetics to determine the Km (e.g., 0.13–2.9 mM for analogous β-D-glucuronidase substrates) and use concentrations near Km for sensitivity .
Q. How should researchers address inconsistencies in chromogenic signal intensity during histochemical staining?
- Fixation Artifacts : Over-fixation (e.g., with glutaraldehyde) can inhibit enzyme activity. Use mild fixatives like paraformaldehyde and limit fixation time .
- Substrate Penetration : For thick tissue sections, increase incubation time or use detergents (e.g., 0.1% Triton X-100) to enhance permeability .
- Oxidative Coupling : Add nitroblue tetrazolium (NBT) or other oxidizing agents to accelerate indoxyl dimerization and intensify signals .
Q. What experimental strategies mitigate interference from competing glycosidases in complex biological samples?
- Selective Inhibitors : Use inhibitors like 2-acetamido-2-deoxy-D-glucono-1,5-lactone (specific for N-acetylglucosaminidase) to block off-target enzymes .
- Chromatographic Separation : Pre-purify the enzyme via affinity chromatography (e.g., concanavalin A for glycoproteins) .
- Substrate Specificity : Validate cross-reactivity using structurally distinct substrates (e.g., 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside for β-galactosidase) .
Q. How can computational modeling enhance the design of enzyme kinetics experiments with this substrate?
Quantum mechanical calculations (e.g., density functional theory) predict the substrate’s binding affinity and transition-state stabilization. Molecular dynamics simulations model enzyme-substrate interactions to identify residues critical for catalysis. These tools guide mutagenesis studies and rational enzyme engineering .
Q. What analytical techniques validate the cleavage efficiency of this substrate?
- HPLC/MS : Quantify hydrolyzed indoxyl derivatives and unreacted substrate.
- Spectrophotometry : Monitor absorbance at 615 nm (indigo product) or 540 nm (alternative chromogens).
- Thin-Layer Chromatography : Resolve reaction products using silica gel plates and a solvent system (e.g., chloroform:methanol:water 65:25:4) .
Q. How do structural modifications (e.g., bromo/chloro substituents) influence substrate performance?
The 5-bromo-4-chloro groups enhance electron withdrawal, stabilizing the indoxyl radical intermediate and accelerating oxidative dimerization. This modification increases signal intensity compared to non-halogenated analogs. However, excessive halogenation may reduce solubility, requiring co-solvents like DMSO (≤5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
